molecular formula C14H13NO4 B1298159 (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid CAS No. 332129-63-2

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid

Cat. No. B1298159
CAS RN: 332129-63-2
M. Wt: 259.26 g/mol
InChI Key: VERAUCCGLBLTGA-UHFFFAOYSA-N
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Description

The compound of interest, (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid, is a derivative within the broader class of substituted phenoxyacetic acids. These compounds have been studied for various biological activities, including their effects on the affinity of hemoglobin for oxygen. The structure of such compounds is characterized by a phenyl group linked to an acetic acid moiety, with various substituents that can influence the molecule's properties and reactivity .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids were synthesized to study their effects on hemoglobin's oxygen affinity. The most potent compound within this series was the one with a 3,4,5-trichlorophenyl substituent . Although the exact synthesis of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid is not detailed, similar synthetic routes may be applicable, involving the formation of an amide bond between the phenylacetic acid core and the substituted amine.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies. The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was found to be red-shifted, indicating a weakening of the NH bond . These techniques could similarly be applied to analyze the molecular structure of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, such as the reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate to yield various ketene dithioacetals and acetals . These studies provide insights into the potential reactivity of the carbonyl and amino groups in (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid, which could undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from studies on similar molecules. For instance, the crystal structure of [4-(methylsulfanyl)phenyl]acetic acid revealed that the molecule forms a classic O–H···O hydrogen-bonded dimer, which is a common feature in carboxylic acids and could be expected in (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid as well. The dihedral angles and molecular packing were also described, providing a basis for understanding the solid-state properties of related compounds .

Scientific Research Applications

  • Metabolite Identification and Characterization

    • Cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) were identified in the urine of a patient with transient tyrosinemia, indicating potential for this compound as a metabolite marker in specific medical conditions (Niederwieser, Wadman, & Danks, 1978).
  • Odor Detection and Interaction

    • Carboxylic acids like acetic, butyric, hexanoic, and octanoic acids were studied for their odor detection and interaction with other compounds, indicating the potential of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid in sensory science or food chemistry (Miyazawa, Gallagher, Preti, & Wise, 2009).
  • Pharmacokinetics and Metabolic Studies

    • Studies on other compounds provide insights into metabolic pathways and pharmacokinetics that might be relevant for (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid, including its potential for excretion, metabolic half-life, and biotransformation routes (Shaffer et al., 2008).

properties

IUPAC Name

2-[4-[(3-methylfuran-2-carbonyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-6-7-19-13(9)14(18)15-11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAUCCGLBLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354483
Record name {4-[(3-Methylfuran-2-carbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332129-63-2
Record name {4-[(3-Methylfuran-2-carbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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